

discovery and history of Z-protected cysteine dimers

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Compound of Interest

Compound Name: (Z-Cys-OH)₂

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An In-depth Technical Guide on the Discovery and History of Z-Protected Cysteine Dimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of reactive functional groups is a cornerstone of synthetic organic chemistry, particularly in the realm of peptide synthesis. Among the proteinogenic amino acids, cysteine presents a unique challenge due to its nucleophilic thiol side chain, which can readily undergo oxidation to form disulfide bonds. The strategic protection and deprotection of this thiol group are critical for the controlled synthesis of complex peptides. This technical guide delves into the discovery, history, and chemical properties of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly referred to as Z-protected cysteine dimer. This compound has played a significant role in the development of solution-phase peptide synthesis and continues to be a valuable building block for chemists.

Discovery and Historical Context

The journey of Z-protected cysteine dimers is intrinsically linked to a landmark innovation in peptide chemistry: the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. In 1932, Max Bergmann and Leonidas Zervas published their seminal work on a general method for peptide synthesis, which introduced the Z-group as a means to reversibly protect the α -amino group of amino acids. This discovery was a pivotal moment, enabling the stepwise and controlled elongation of peptide chains for the first time.

The Z-group could be introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions. Crucially, it was stable to the conditions required for peptide bond formation but could be readily cleaved by catalytic hydrogenation, a method that did not affect the newly formed peptide bonds.

While Bergmann and Zervas's initial paper focused on the protection of the amino group, the principles were soon applied to other functional groups. The protection of the amino groups of L-cystine, the dimer of cysteine, with the Z-group yielded N,N'-dibenzylloxycarbonyl-L-cystine. This allowed for the incorporation of a pre-formed disulfide bridge into a growing peptide chain, a significant advantage in the synthesis of disulfide-containing peptides like oxytocin and insulin. The use of Z-protected cystine was particularly prominent in solution-phase peptide synthesis before the widespread adoption of solid-phase methods.

Quantitative Data

The physical and chemical properties of N,N'-bis(benzyloxycarbonyl)-L-cystine are crucial for its application in synthesis. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Chemical Name	N,N'-bis(benzyloxycarbonyl)-L-cystine	N/A
Synonyms	(Z-Cys-OH) ₂ , di-Z-L-Cystine, N,N'-Dicarbobenzoxy-L-cystine	[1]
CAS Number	6968-11-2	[2][3]
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₈ S ₂	[2][3]
Molecular Weight	508.56 g/mol	[2][3]
Appearance	White solid/powder	[2]
Melting Point	118-122 °C	[2]
Optical Rotation	[α] ²⁰ /D ~ -91° (c=2 in acetic acid)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	N/A

Experimental Protocols

Synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine

This protocol describes the synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine from L-cystine and benzyl chloroformate. The procedure is adapted from established methods for the Z-protection of amino acids.

Materials:

- L-Cystine
- Sodium hydroxide (NaOH)
- Benzyl chloroformate (Cbz-Cl)
- Toluene

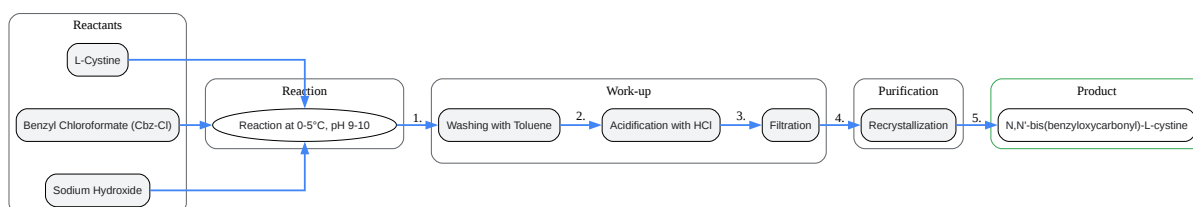
- Hydrochloric acid (HCl)
- Water
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask, dissolve L-cystine (1 equivalent) in a 1 M sodium hydroxide solution (2 equivalents) with stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.
- In a separate flask, prepare a solution of benzyl chloroformate (2.2 equivalents) in toluene.
- Add the benzyl chloroformate solution dropwise to the cold, stirring solution of L-cystine over a period of 1-2 hours, maintaining the temperature between 0-5 °C. During the addition, maintain the pH of the reaction mixture between 9-10 by the concurrent dropwise addition of a 2 M NaOH solution.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
- Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with toluene or diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
- Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate of N,N'-bis(benzyloxycarbonyl)-L-cystine should form.
- Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
- Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N,N'-bis(benzyloxycarbonyl)-L-cystine as a white solid.
- Dry the purified product under vacuum.

Mandatory Visualizations

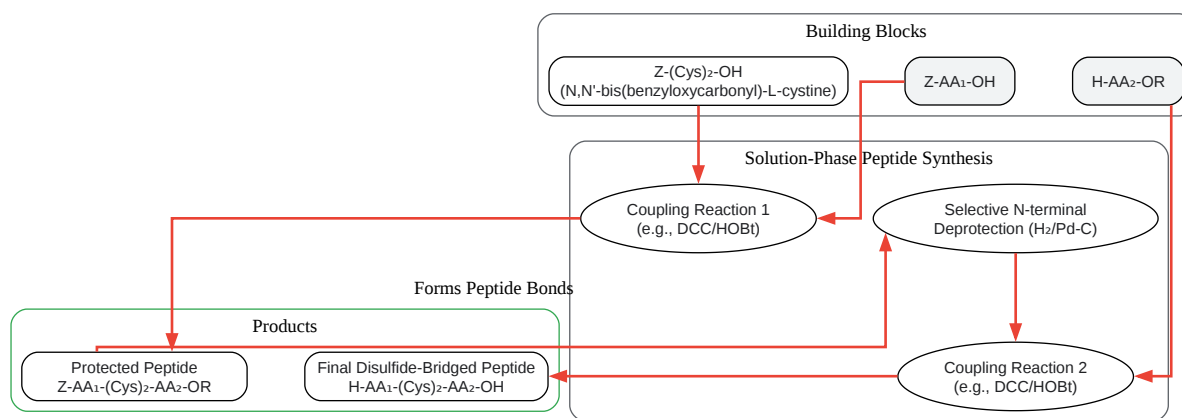
Synthesis Workflow



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Caption: General workflow for the synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine.

Role in Peptide Synthesis



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Caption: Role of Z-protected cysteine dimer in solution-phase peptide synthesis.

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